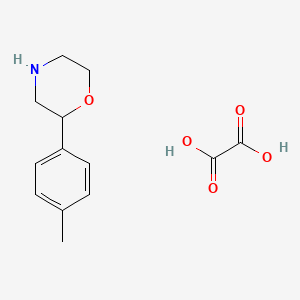

2-(4-Methylphenyl)morpholine oxalate

Description

Contextualization within Morpholine (B109124) Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This structure is considered a "privileged scaffold" in medicinal chemistry because its incorporation into a molecule can confer favorable physicochemical properties. Morpholine derivatives are integral to a wide range of biologically active compounds and are used as building blocks in the synthesis of various therapeutic agents. researchgate.netresearchgate.net

2-(4-Methylphenyl)morpholine belongs to the subclass of phenylmorpholines, which are characterized by a phenyl group attached to the carbon atom adjacent to the oxygen in the morpholine ring. The specific compound is further substituted with a methyl group on the phenyl ring at the fourth position. This substitution is a key area of investigation in structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity.

Rationale for Academic Investigation

The primary rationale for the academic investigation of 2-(4-Methylphenyl)morpholine and its analogs stems from their interaction with monoamine transporters. nih.gov These transporters—responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin—are significant targets for drugs treating a variety of neurological and psychiatric conditions. nih.gov

Research into compounds like 2-(4-Methylphenyl)morpholine is driven by the need to understand how specific structural modifications influence potency and selectivity for these transporters. nih.govnih.gov For example, the position of the methyl group on the phenyl ring can significantly alter the compound's activity. nih.gov Academic inquiry in this area aims to build a comprehensive understanding of the SAR of this class of compounds, which can inform the design of novel therapeutic agents or provide insight into the pharmacology of new psychoactive substances. researchgate.netsemanticscholar.org The parent compound, 2-(4-Methylphenyl)morpholine, is utilized as a building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com

Scope of Current Research Directions

Current research on 2-(4-Methylphenyl)morpholine and its isomers is primarily focused on three interconnected areas:

Synthesis and Analytical Characterization: A significant portion of research involves the development of synthetic pathways to create these compounds and their analogs. nih.gov This is followed by rigorous analytical characterization using techniques such as chromatography, spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized molecules. nih.gov

In Vitro Pharmacological Evaluation: The primary pharmacological interest lies in the compounds' effects on monoamine transporters. atu.ie Researchers use in vitro assays, often in rat brain synaptosomes, to measure the ability of these compounds to inhibit the uptake or stimulate the release of dopamine, norepinephrine, and serotonin. nih.gov These experiments provide crucial data on the potency and selectivity of the compounds.

Structure-Activity Relationship (SAR) Studies: A central goal of the current research is to establish clear SARs for the phenylmorpholine class. nih.govnih.gov By synthesizing a series of related compounds with systematic variations in their structure (e.g., changing the position of the methyl group from the 4-position to the 2- or 3-position) and evaluating their pharmacological activity, researchers can deduce which structural features are critical for interaction with specific monoamine transporters. nih.gov

Research Findings

Detailed laboratory studies on analogs of 2-(4-Methylphenyl)morpholine provide quantitative data on their interaction with monoamine transporters. The following tables summarize some of the key physicochemical properties of the parent compound and the in vitro activity of its closely related isomers.

Physicochemical Properties of 2-(4-Methylphenyl)morpholine

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO chemimpex.com |

| Molecular Weight | 177.25 g/mol chemimpex.com |

| Appearance | White solid chemimpex.com |

| Melting Point | 60-64 °C chemimpex.com |

| CAS Number | 739328-82-6 chemimpex.com |

In Vitro Monoamine Transporter Uptake Inhibition (IC50 values in µM) for Methylphenmetrazine (MPM) Isomers

| Compound | DAT (Dopamine Transporter) | NET (Norepinephrine Transporter) | SERT (Serotonin Transporter) |

|---|---|---|---|

| Phenmetrazine | 2.13 | 1.20 | >100 |

| 2-MPM | 6.74 | 2.58 | 29.2 |

| 3-MPM | >100 | 5.20 | >100 |

| 4-MPM (closely related to the subject compound) | 1.93 | 2.03 | 3.13 |

Properties

IUPAC Name |

2-(4-methylphenyl)morpholine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOJKVKVTFVRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCO2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172006-29-9 | |

| Record name | Morpholine, 2-(4-methylphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172006-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Mechanisms for 2 4 Methylphenyl Morpholine Oxalate

Chiral Synthesis and Stereochemical Control of 2-(4-Methylphenyl)morpholine Oxalate (B1200264)

The 2-position of 2-(4-Methylphenyl)morpholine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Controlling this stereochemistry is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities.

Achieving high enantioselectivity in the synthesis of chiral morpholines is a significant challenge that can be addressed using modern catalytic methods. Biocatalysis, in particular, has emerged as a powerful tool for this purpose.

An efficient and highly selective method for producing chiral phenylmorpholine derivatives involves the use of an imine reductase (IRED) enzyme. digitellinc.com This biocatalytic approach was successfully applied to develop a scalable process for manufacturing (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a close analog of the target compound. digitellinc.com The process starts with an acetophenone derivative and uses the IRED as the key synthetic step to achieve the desired stereoisomer in high yield and with excellent enantioselectivity. digitellinc.com This strategy, from initial enzyme screening to process optimization and large-scale execution, underscores the power of biocatalysis in modern chiral synthesis. digitellinc.com

Table 2: Example of an Enantioselective Biocatalytic Step

| Feature | Description |

|---|---|

| Reaction Type | Reductive Amination |

| Key Reagent | Imine Reductase (IRED) Enzyme |

| Substrate | Pre-formed imine or ketone and amine precursors |

| Product | Chiral amine (leading to chiral morpholine) |

| Selectivity | High enantiomeric excess (>99%) |

| Scalability | Proven for large-scale synthesis (>180 kg) digitellinc.com |

Diastereoselective and Diastereoconvergent Methodologies

Achieving stereochemical control is a critical challenge in the synthesis of substituted morpholines. Diastereoselective strategies aim to produce a specific diastereomer from a stereochemically defined precursor, while diastereoconvergent methods can yield a single diastereomer from a mixture of starting material diastereomers.

Recent advances have demonstrated photocatalytic, diastereoselective annulation strategies to synthesize 2-aryl morpholines. nih.govacs.org One such method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct morpholine (B109124) scaffolds from readily available starting materials with high diastereoselectivity (>20:1 dr). acs.org This approach is notable for its ability to create complex tri- and tetra-substituted morpholines. acs.org

Another powerful technique involves the synthesis of 2- and 3-substituted morpholine congeners starting from a tosyl-oxazetidine and α-formyl carboxylates, utilizing base catalysis to form morpholine hemiaminals. nih.gov Further elaborations of these hemiaminals have been shown to proceed in a diastereoselective and, in some cases, diastereoconvergent manner. nih.gov Iron(III)-catalyzed diastereoselective synthesis has also been reported, achieving cis-disubstituted morpholines through a process believed to be driven by a thermodynamic equilibrium that favors the more stable cis diastereoisomer. thieme-connect.com Palladium-catalyzed carboamination reactions represent another key strategy, capable of producing cis-3,5-disubstituted morpholines as single stereoisomers from enantiomerically pure amino alcohols. nih.gov

Table 1: Comparison of Diastereoselective Methodologies for Morpholine Synthesis

| Methodology | Key Reagents/Catalysts | Typical Diastereomeric Ratio (dr) | Scope | Citation(s) |

|---|---|---|---|---|

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | >20:1 | 2-Aryl, 2,3-disubstituted, trisubstituted morpholines | nih.govacs.org |

| Tosyl-Oxazetidine Ring Opening | Base catalyst (e.g., K₂CO₃) | Variable, can be highly selective | 2- and 3-substituted morpholines | nih.gov |

| Iron(III)-Catalyzed Cyclization | Iron(III) catalyst (e.g., FeCl₃) | Favors cis diastereomer | 2,6- and 3,5-disubstituted morpholines | thieme-connect.com |

| Palladium-Catalyzed Carboamination | Pd(0) catalyst | Single stereoisomer reported | cis-3,5-disubstituted morpholines | nih.gov |

Resolution Techniques for Enantiomeric Purity

Since many synthetic routes yield racemic mixtures, the separation of enantiomers, known as resolution, is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. encyclopedia.pubmdpi.com

For morpholine derivatives, several resolution methods are applicable.

Classical Resolution via Diastereomeric Salts: This is a widely used technique on an industrial scale. chiralpedia.com It involves reacting the racemic amine base, such as 2-(4-Methylphenyl)morpholine, with a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility. mdpi.com These differing properties allow for their separation by fractional crystallization. mdpi.comchiralpedia.com The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

Chiral Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. khanacademy.org The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. khanacademy.org This differential interaction leads to different retention times, allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique for obtaining enantiomers with high purity. encyclopedia.pub

Enzymatic Resolution: This kinetic resolution method uses enzymes that selectively catalyze a reaction on only one of the enantiomers in a racemic mixture. chiralpedia.com For example, a lipase enzyme could be used to selectively acylate one enantiomer, which can then be easily separated from the unreacted enantiomer. The yield for the desired enantiomer in a kinetic resolution is inherently limited to a maximum of 50%. chiralpedia.com

Mechanistic Elucidation of 2-(4-Methylphenyl)morpholine Oxalate Formation

The formation of the 2-(4-Methylphenyl)morpholine core and its subsequent conversion to the oxalate salt involves distinct mechanistic steps.

Detailed Reaction Pathways and Intermediate Characterization

A common and established pathway for the synthesis of 2-aryl-morpholines involves the reaction of a substituted 2-aminoethanol with an aryl-bromomethyl-ketone. The likely pathway for 2-(4-Methylphenyl)morpholine would start with the bromination of 4'-methylacetophenone to yield 2-bromo-1-(4-methylphenyl)ethanone.

This α-bromoketone intermediate then reacts with ethanolamine. The reaction proceeds via an initial N-alkylation of the ethanolamine by the α-bromoketone. This is followed by an intramolecular cyclization where the hydroxyl group of the ethanolamine moiety attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate. Subsequent dehydration of this unstable intermediate yields the morpholine ring. A final reduction step would be necessary to produce the saturated morpholine ring.

An alternative synthesis of a closely related isomer involves the reaction of 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine, which forms an intermediate that is reduced with sodium borohydride, followed by acid-catalyzed cyclization to form the morpholine ring. nih.gov

The final step is the formation of the oxalate salt. This is an acid-base reaction where the basic nitrogen atom of the morpholine ring is protonated by oxalic acid. The free base of 2-(4-Methylphenyl)morpholine is dissolved in a suitable solvent, such as isopropanol or acetone, and a solution of oxalic acid in the same or a miscible solvent is added. sciencemadness.orggoogle.com The resulting this compound salt, being less soluble, precipitates from the solution and can be isolated by filtration. sciencemadness.orggoogle.com

Role of Catalysis in Morpholine Ring Construction

Catalysis is pivotal in many modern strategies for constructing the morpholine ring, offering improvements in efficiency, selectivity, and reaction conditions.

Acid/Base Catalysis: Traditional methods often rely on acid or base catalysis. For instance, concentrated sulfuric acid is used to catalyze the final cyclization and dehydration step in some synthetic routes. nih.gov Base catalysis is employed in methods starting from tosyl-oxazetidines to facilitate the initial ring-opening and subsequent cyclization to form morpholine hemiaminals. nih.gov

Metal Catalysis: A wide range of metal catalysts have been developed for morpholine synthesis.

Palladium: Palladium(0) catalysts are used in carboamination reactions to form the morpholine ring by creating a key carbon-nitrogen bond in an intramolecular fashion. nih.gov

Titanium and Ruthenium: A tandem, one-pot reaction has been developed using a titanium catalyst for an initial hydroamination step to form a cyclic imine, which is then asymmetrically reduced using a ruthenium catalyst (Noyori-Ikariya catalyst) to yield chiral 3-substituted morpholines. organic-chemistry.orgacs.orgubc.ca

Indium and Zinc: Lewis acids such as Indium(III) and Zinc(II) salts have been shown to catalyze the synthesis of morpholines and morpholinones, particularly for constructing challenging C3-disubstituted derivatives. researchgate.net

Iron: Simple iron(III) salts can catalyze the diastereoselective cyclization of amino allylic alcohols to form disubstituted morpholines. thieme-connect.com

Photocatalysis: Emerging methods utilize visible-light photocatalysis, often in conjunction with Lewis and Brønsted acids, to enable diastereoselective annulation reactions that form the morpholine ring through C-H functionalization pathways. nih.govacs.org

Stereochemical Influences on Reaction Outcomes

The stereochemical outcome of morpholine synthesis is dictated by the chosen synthetic route and the mechanism of the key bond-forming steps.

In diastereoselective syntheses starting from tosyl-oxazetidine, the observed stereoselectivity is attributed to the avoidance of pseudo A(1,3) strain between substituents on the forming ring and the bulky N-tosyl group, as well as anomeric effects involving the ring oxygen atom. nih.gov In palladium-catalyzed carboamination reactions, the high stereoselectivity is explained by a proposed syn-aminopalladation of an intermediate through a boat-like transition state. nih.gov

For photocatalytic methods, mechanistic studies suggest the reaction proceeds through the formation of a radical cation intermediate, and the stereochemistry is controlled during the subsequent cyclization and bond formation steps. nih.govacs.org In enantioselective catalytic approaches, such as the tandem hydroamination/asymmetric transfer hydrogenation, hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst are crucial for achieving high levels of enantiomeric excess. organic-chemistry.orgubc.ca These interactions effectively differentiate the two faces of the imine intermediate, leading to the preferential formation of one enantiomer.

Derivatization Strategies for this compound

Derivatization of the parent compound can be used to modulate its physicochemical and biological properties. The 2-(4-Methylphenyl)morpholine structure offers several sites for modification.

N-Alkylation/Acylation: The secondary amine within the morpholine ring is a prime site for derivatization. It can be readily alkylated or acylated to introduce a variety of substituents. For instance, N-methylation can be achieved using reagents like dimethyl carbonate. This allows for the synthesis of analogs with altered properties. Derivatization with trifluoroacetic anhydride (TFAA) has been used to improve the chromatographic separation of phenylmorpholine isomers. nih.gov

Modification of the Phenyl Ring: The 4-methylphenyl group can be further functionalized. The methyl group could potentially be oxidized or halogenated. Electrophilic aromatic substitution could introduce additional substituents onto the phenyl ring, although the existing groups would direct the position of new substituents. This allows for the creation of analogs such as the fluoro- or chloro-substituted derivatives that have been explored in other studies. ljmu.ac.uk

Formation of Different Salts: While the subject is the oxalate salt, the free base can be reacted with a wide range of other pharmaceutically acceptable acids to form different salts. For example, fumarate and hydrochloride salts of related phenylmorpholines have been prepared. nih.gov Changing the counter-ion can significantly alter properties such as solubility, stability, and crystallinity.

Table 2: Potential Derivatization Sites and Examples

| Site of Derivatization | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Morpholine Nitrogen | N-Alkylation | Dimethyl Carbonate, Alkyl Halides | N-Alkyl-2-(4-methylphenyl)morpholine |

| Morpholine Nitrogen | N-Acylation | Trifluoroacetic anhydride (TFAA), Acyl Chlorides | N-Acyl-2-(4-methylphenyl)morpholine |

| Phenyl Ring | Electrophilic Substitution | Halogenating agents (e.g., NBS), Nitrating agents | Substituted Phenyl Ring (e.g., bromo, nitro) |

| Free Base | Salt Formation | Fumaric Acid, Hydrochloric Acid (HCl) | Fumarate or Hydrochloride Salt |

Functionalization of the Morpholine Core

The morpholine ring is a versatile scaffold that can be modified at both the nitrogen and carbon atoms to generate diverse analogues. nih.gov Functionalization strategies can be broadly categorized into modifications of a pre-existing morpholine ring and the construction of the ring with desired substituents.

N-Functionalization: The secondary amine of the morpholine core is a primary site for functionalization. N-alkylation and N-arylation are common transformations.

N-Alkylation: This can be achieved by reacting the morpholine nitrogen with various alkylating agents such as alkyl halides or alcohols. scispace.comresearchgate.netresearchgate.net Catalytic systems, for instance, using CuO–NiO/γ–Al2O3, can facilitate the N-alkylation of morpholine with alcohols in the gas–solid phase. researchgate.net

N-Arylation: The coupling of aryl halides with the morpholine nitrogen, often catalyzed by transition metals like copper or manganese, provides access to N-aryl morpholines. researchgate.net

C-Functionalization: Introducing substituents onto the carbon framework of the morpholine ring allows for extensive structural diversification.

α-Functionalization: The carbon atoms adjacent to the nitrogen (C-3 and C-5) and oxygen (C-2 and C-6) are key sites for modification. Cross-dehydrogenative coupling (CDC) reactions have been developed for the functionalization of the α-position of the nitrogen in morpholin-2-ones. mdpi.com

Ring Synthesis Strategies: A prevalent method for synthesizing 2-aryl substituted morpholines involves the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the morpholine ring. nih.gov More recent photocatalytic methods offer a diastereoselective annulation strategy to synthesize substituted 2-aryl morpholines from readily available starting materials, employing a combination of a photocatalyst, a Lewis acid, and a Brønsted acid. nih.govacs.org

A general synthetic approach to constructing the 2-(4-Methylphenyl)morpholine core is outlined in the table below, based on established methodologies for similar structures.

Table 1: Illustrative Synthetic Steps for 2-Aryl-Morpholine Core Construction

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | α-Bromination | 4-Methylpropiophenone, Bromine (Br₂) in Dichloromethane (CH₂Cl₂) | 2-Bromo-1-(4-methylphenyl)propan-1-one |

| 2 | Amination | 2-Bromo-1-(4-methylphenyl)propan-1-one, Ethanolamine | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one |

| 3 | Reduction | Intermediate from Step 2, Sodium borohydride (NaBH₄) in Methanol (MeOH) | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol |

| 4 | Cyclization | Intermediate from Step 3, Concentrated Sulfuric Acid (H₂SO₄) | 2-(4-Methylphenyl)morpholine |

| 5 | Salt Formation | 2-(4-Methylphenyl)morpholine, Oxalic Acid (C₂H₂O₄) | This compound |

Chemical Transformations of the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group offers two primary sites for chemical transformation: the benzylic methyl group and the aromatic ring itself. These transformations are crucial for developing structure-activity relationships in medicinal chemistry.

Reactions at the Benzylic Position: The methyl group is susceptible to oxidation and halogenation reactions.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or tertiary alcohols. mdpi.comthieme-connect.com A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) combined with triethylamine, or metal-catalyzed aerobic oxidation. thieme-connect.combeilstein-journals.org These transformations yield valuable intermediates for further synthesis. mdpi.com Over-oxidation to the carboxylic acid is a common outcome with stronger reagents. thieme-connect.de

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions.

Reactions on the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing groups.

Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho-, para-directing group, meaning it increases the reactivity of the ring towards electrophiles and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgwikipedia.org The morpholine moiety attached at C-1 will also influence the regioselectivity. Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. cerritos.eduuomustansiriyah.edu.iq

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq

Table 2: Potential Chemical Transformations of the 4-Methylphenyl Moiety

| Reaction Type | Target Site | Reagents | Potential Product Functional Group |

|---|---|---|---|

| Oxidation | Benzylic Methyl Group | KMnO₄, Et₃N | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Halogenation | Benzylic Methyl Group | N-Bromosuccinimide (NBS), light | Bromomethyl (-CH₂Br) |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Bromination | Aromatic Ring | Br₂, FeBr₃ | Bromo (-Br) |

| Acylation | Aromatic Ring | RCOCl, AlCl₃ | Acyl (-COR) |

Modifications and Applications of the Oxalate Counterion

The formation of a salt using a specific counterion is a critical step in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API). bjcardio.co.uk Oxalate, the dianion of oxalic acid, is used to form salts with basic drugs, such as 2-(4-Methylphenyl)morpholine, where the morpholine nitrogen acts as the basic center. nih.gov

Role in Pharmaceutical Salts: The choice of a counterion can significantly impact properties like solubility, stability, hygroscopicity, and bioavailability. nih.govresearchgate.net

Solubility and Stability: Oxalate salts can exhibit improved water solubility compared to the free base, which can be advantageous for formulation and bioavailability. wikipedia.org Tianeptine oxalate, for example, shows improved stability and lower hygroscopicity compared to its sodium salt. google.com

Chelating Agent: Oxalic acid is a dicarboxylic acid and its conjugate base, oxalate, acts as a bidentate ligand, forming stable five-membered rings with metal ions. wikipedia.org This chelating property is utilized in various applications, such as rust removal, where it forms water-soluble derivatives with ferric ions. wikipedia.org

Applications and Considerations: The oxalate counterion is not merely an inert component but can have its own chemical and physiological relevance.

Industrial Uses: Oxalates are used in the manufacturing of ceramic glazes and as bleaching agents in the textile and paper industries. orchidsinternationalschool.com

Metabolic Relevance: In the body, oxalate is a metabolite and is primarily known as a major component of kidney stones, typically as calcium oxalate. This is a consideration in the development of drugs that are administered as oxalate salts, especially for long-term therapies.

Table 3: Roles and Applications of the Oxalate Counterion

| Property/Application | Description | Relevance to this compound |

|---|---|---|

| Salt Formation | Reacts with the basic morpholine nitrogen to form a stable, crystalline salt. | Modifies physicochemical properties like melting point, solubility, and stability. nih.gov |

| Solubility Modulation | Can enhance or modify the aqueous solubility of the parent drug molecule. | Potentially improves dissolution rate and bioavailability. google.com |

| Chelating Agent | Acts as a bidentate ligand for metal ions. | This property is more relevant to industrial applications than direct pharmacological action. |

| Pharmaceutical Formulation | Provides a solid form with consistent properties for manufacturing into dosage forms. google.com | Enables easier processing and consistent quality of the final drug product. |

Advanced Structural Characterization and Solid State Studies of 2 4 Methylphenyl Morpholine Oxalate

Crystallographic Investigations

Crystallographic studies are indispensable for determining the precise atomic arrangement of a compound in its solid state. These techniques provide unambiguous data on molecular geometry, conformation, and the packing of molecules within a crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms.

For 2-(4-Methylphenyl)morpholine oxalate (B1200264), this analysis would yield fundamental crystallographic parameters. Although a specific crystal structure has not been publicly reported, analysis of related morpholinium salts, such as morpholinium oxalate and 1,2-dimorpholinoethane (B162056) derivatives, suggests that these compounds often crystallize in common crystal systems like monoclinic or triclinic. The data obtained from an SCXRD experiment would be presented in a table similar to the one below.

Table 1: Hypothetical Crystallographic Data for 2-(4-Methylphenyl)morpholine Oxalate Illustrative data based on typical findings for related organic salts.

| Parameter | Value |

|---|---|

| Crystal System | Data not available (e.g., Monoclinic) |

| Space Group | Data not available (e.g., P2₁/c) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| **α (°) ** | Data not available |

| **β (°) ** | Data not available |

| **γ (°) ** | Data not available |

| **Volume (ų) ** | Data not available |

| Z | Data not available |

Elucidation of Molecular Conformation and Geometry

SCXRD data is crucial for elucidating the exact conformation of the molecule. For morpholine (B109124) and its derivatives, the six-membered ring typically adopts a stable chair conformation to minimize steric strain. In the case of this compound, the 4-methylphenyl (p-tolyl) substituent at the C2 position would likely occupy an equatorial position to reduce steric hindrance.

The analysis would also provide precise measurements of bond lengths and angles, confirming the covalent structure and identifying any geometric distortions caused by crystal packing forces.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

The formation of the oxalate salt introduces ionic character and significant potential for hydrogen bonding. In the crystal lattice of this compound, the protonated morpholinium nitrogen atom would act as a hydrogen bond donor, while the oxygen atoms of the oxalate anion would serve as acceptors. These N-H···O interactions are expected to be primary drivers in the formation of the supramolecular assembly.

Charge Density Distribution Analysis

Charge density distribution analysis, derived from high-resolution X-ray diffraction data, provides deep insight into the electronic structure of a molecule within a crystal. This experimental technique maps the electron density throughout the unit cell, revealing details about chemical bonding, lone pair electrons, and electrostatic potential.

For this compound, this analysis would quantify the charge transfer from the morpholine nitrogen to the acidic proton of oxalic acid, confirming the ionic nature of the salt. It would also allow for the characterization of covalent bonds and the subtle polarization effects of the substituents. The resulting molecular electrostatic potential map would highlight the electropositive regions (around the morpholinium N-H group) and electronegative regions (around the oxalate oxygen atoms), which are key to understanding the intermolecular interactions discussed previously.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide complementary information about molecular structure, connectivity, and the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for confirming the structure of a molecule in solution. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons of the p-tolyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The methyl protons on the phenyl ring would produce a singlet at approximately δ 2.3 ppm. The protons on the morpholine ring would exhibit complex splitting patterns in the δ 2.5-4.5 ppm range due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom. The carbons of the oxalate anion would be expected in the highly deshielded region (around δ 160-170 ppm). The aromatic carbons of the p-tolyl group would resonate between δ 120-140 ppm. The morpholine ring carbons would typically appear in the δ 45-75 ppm range, while the methyl carbon would be found in the upfield region (around δ 21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are in ppm and are estimates based on data for analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Oxalate (C=O) | ~165 |

| Phenyl C (quaternary, substituted) | Data not available |

| Phenyl CH | ~125-135 |

| Morpholine C-2 (CH) | Data not available |

| Morpholine C-3, C-5 (CH₂) | ~65-75 |

| Morpholine C-6 (CH₂) | ~45-55 |

| Methyl (CH₃) | ~21 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding within this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present, their chemical environment, and intermolecular interactions.

In the FT-IR spectrum of morpholine derivatives, characteristic absorption bands are expected. For the morpholine ring, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage within the morpholine ring is expected to produce a strong band around 1100 cm⁻¹. The N-H stretching vibration of a secondary amine, if present as a free base, would be observed in the 3300-3500 cm⁻¹ region; however, in the oxalate salt, this is replaced by bands corresponding to the protonated amine (N⁺-H), which are typically broader and shifted to lower wavenumbers, often appearing in the 2400-2800 cm⁻¹ range due to strong hydrogen bonding with the oxalate anion.

The 4-methylphenyl group introduces its own set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by its symmetric and asymmetric C-H stretching vibrations near 2870 and 2960 cm⁻¹, respectively.

The oxalate counter-ion also has distinct vibrational signatures. The carboxylate (COO⁻) groups exhibit strong asymmetric and symmetric stretching vibrations. The asymmetric stretching band is typically found in the 1650-1700 cm⁻¹ region, while the symmetric stretching band appears around 1300-1400 cm⁻¹. The positions of these bands are highly sensitive to the nature of the cation and the hydrogen bonding interactions within the crystal lattice.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the 4-methylphenyl group are often strong in the Raman spectrum. The symmetric vibrations of the oxalate anion would also be expected to be Raman active.

A comparative analysis of the FT-IR and FT-Raman spectra can aid in a more complete assignment of the vibrational modes of this compound.

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| N⁺-H (protonated amine) | Stretching | 2400-2800 (broad) | Weak |

| Aromatic C-H | Stretching | >3000 | Strong |

| Aliphatic C-H (morpholine, methyl) | Stretching | 2850-3000 | Strong |

| C=O (oxalate) | Asymmetric Stretching | 1650-1700 | Weak |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-O-C (ether) | Stretching | ~1100 | Moderate |

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a high degree of precision. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar and ionic compounds, making it well-suited for the study of this compound.

In a positive-ion mode ESI-MS experiment, the this compound salt would be expected to dissociate in solution, and the protonated 2-(4-Methylphenyl)morpholine cation, [C₁₁H₁₅NO + H]⁺, would be detected. HRMS would allow for the determination of the exact mass of this ion, which can be used to confirm its elemental formula. The theoretical exact mass of the protonated molecule can be calculated based on the most abundant isotopes of its constituent elements (C, H, N, O).

Fragmentation of the parent ion can also be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. Characteristic fragmentation pathways for the protonated 2-(4-Methylphenyl)morpholine could include cleavage of the morpholine ring or loss of the methyl group from the phenyl ring. The resulting fragment ions would provide further confirmation of the molecule's structure.

Table 3: Theoretical Mass Data for the Protonated Ion of 2-(4-Methylphenyl)morpholine

| Ion | Formula | Theoretical Exact Mass (Da) |

|---|

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and spectroscopic characteristics. The study of polymorphism is of critical importance in the pharmaceutical and materials science fields. Currently, there is a lack of specific published research on the polymorphic forms of this compound. However, the principles of polymorphism in organic compounds can be discussed in the context of this molecule.

Should different polymorphic forms of this compound exist, they could be identified and characterized using a variety of solid-state analytical techniques. X-ray powder diffraction (XRPD) is the primary method for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can be used to identify phase transitions and determine the relative thermodynamic stability of different forms. Spectroscopic techniques, including FT-IR, FT-Raman, and solid-state NMR (ssNMR), are also valuable for distinguishing between polymorphs, as the different crystal packing and intermolecular interactions in each form can lead to subtle but measurable differences in their spectra.

The formation of a particular polymorph is often highly dependent on the crystallization conditions. Factors that can influence the polymorphic outcome include the choice of solvent, the rate of cooling or evaporation, the temperature of crystallization, the level of supersaturation, and the presence of impurities. For this compound, systematically varying these parameters during crystallization experiments could potentially lead to the isolation of different polymorphic forms. For example, crystallization from solvents of different polarity or the use of different cooling profiles could favor the nucleation and growth of distinct crystal structures.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The required detailed research findings and data tables for "this compound" are not present in the accessible scientific domain.

Computational and Theoretical Investigations of 2 4 Methylphenyl Morpholine Oxalate

Quantum Chemical Calculations

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. By systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and performing an energy calculation at each step, a PES scan maps out the energy of the molecule as a function of that coordinate. This is particularly valuable for understanding the rotational barriers and stable conformations of flexible molecules.

For 2-(4-Methylphenyl)morpholine, a key area of conformational flexibility is the rotation around the single bond connecting the 4-methylphenyl group to the morpholine (B109124) ring. A PES scan of this dihedral angle would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable (lowest energy) conformations. The results of such a scan are crucial for understanding how the molecule might orient itself in different environments, such as in solution or within a protein binding pocket.

The torsional energy profile would likely show energy minima corresponding to staggered conformations, where steric hindrance between the two ring systems is minimized, and energy maxima for eclipsed conformations. The relative energies of these conformations are influenced by a combination of steric and electronic effects.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed (Maximum) |

| 60 | 0.5 | Gauche (Minimum) |

| 120 | 5.5 | Eclipsed (Maximum) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 5.5 | Eclipsed (Maximum) |

| 300 | 0.5 | Gauche (Minimum) |

Molecular Modeling and Simulation

Molecular Dynamics Simulations of Molecular Interactions

For 2-(4-Methylphenyl)morpholine, the morpholine ring is expected to exhibit a relatively stable chair conformation, leading to low RMSD values. The 4-methylphenyl group, due to its rotational freedom, would likely show higher RMSF values, particularly for the methyl group hydrogens.

| Molecular Component | Average RMSD (Å) | Average RMSF (Å) |

|---|---|---|

| Morpholine Ring (heavy atoms) | 0.8 | 0.5 |

| 4-Methylphenyl Ring (heavy atoms) | 1.2 | 0.9 |

| Methyl Group (hydrogens) | - | 1.5 |

Ligand-Protein Docking Studies for Receptor Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. By evaluating various possible binding poses and scoring them based on their energetic favorability, docking can provide valuable insights into the binding mode and affinity of a ligand for its target.

In the context of 2-(4-Methylphenyl)morpholine, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the morpholine oxygen could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the binding pocket.

The predicted binding affinity, often expressed as a docking score or an estimated binding energy (ΔG), provides a qualitative measure of how strongly the ligand is expected to bind to the receptor.

| Interacting Residue | Interaction Type | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Aspartic Acid | Hydrogen Bond (with morpholine NH) | -4.5 |

| Tyrosine | Pi-Stacking (with phenyl ring) | -3.8 |

| Leucine | Hydrophobic Interaction | -2.5 |

| Phenylalanine | Hydrophobic Interaction | -2.2 |

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational approaches to Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. By identifying the molecular features that are crucial for activity, these methods can guide the design of more potent and selective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to build predictive models based on a set of known active and inactive compounds. acs.orgresearchgate.net

For 2-(4-Methylphenyl)morpholine, a computational SAR study would involve systematically modifying the structure, for example, by changing the substituent on the phenyl ring, and then calculating the predicted binding affinity for a target receptor using methods like molecular docking. e3s-conferences.org This allows for the exploration of a wide range of chemical space in a time and cost-effective manner.

The findings from such studies can be summarized to provide guidelines for future drug design efforts. For instance, it might be found that electron-withdrawing groups on the phenyl ring enhance binding affinity, while bulky substituents are detrimental.

| Substitution on Phenyl Ring | Predicted Change in Binding Affinity | Rationale |

|---|---|---|

| Electron-donating group (e.g., -OCH3) | Slight Decrease | Alters electronic properties of the phenyl ring, potentially weakening pi-stacking interactions. |

| Electron-withdrawing group (e.g., -CF3) | Increase | Enhances electrostatic interactions with polar residues in the binding pocket. |

| Bulky group (e.g., -t-butyl) | Significant Decrease | Steric hindrance prevents optimal binding orientation. |

| Halogen (e.g., -Cl, -F) | Increase | Can form favorable halogen bonds and improve hydrophobic interactions. |

Metabolism and Biotransformation Studies of 2 4 Methylphenyl Morpholine Oxalate in Non Human Systems

In Vitro Metabolic Stability Assays (e.g., Hepatic Microsomal Incubations)

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict how a compound will behave in vivo. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.comspringernature.com The rate of metabolism provides crucial information about the compound's half-life and potential for drug-drug interactions. nuvisan.com

For 2-(4-Methylphenyl)morpholine, such assays would quantify the disappearance of the parent compound over a specific period when incubated with hepatic microsomes from various species. The data generated would include the compound's half-life (t½) and its intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com While specific data for 2-(4-Methylphenyl)morpholine oxalate (B1200264) is not publicly available, the following table illustrates the typical output of such an assay.

Table 1: Illustrative In Vitro Metabolic Stability of 2-(4-Methylphenyl)morpholine in Rat Liver Microsomes

| Time (minutes) | Remaining Parent Compound (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification and Characterization of Phase I and Phase II Metabolites

The biotransformation of 2-(4-Methylphenyl)morpholine would likely involve both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites. nih.govresearchgate.net

Phase I reactions are primarily mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govnih.gov For 2-(4-Methylphenyl)morpholine, several oxidative pathways are plausible:

Hydroxylation: This is a common metabolic pathway where a hydroxyl group (-OH) is introduced into the molecule. researchgate.net Potential sites for hydroxylation on 2-(4-Methylphenyl)morpholine include the aromatic ring of the 4-methylphenyl group and the morpholine (B109124) ring.

N-Dealkylation: While the nitrogen in the morpholine ring is not substituted with an alkyl group that can be easily removed, oxidative reactions can still occur at the nitrogen atom, leading to N-oxidation. researchgate.net

Oxidation of the Methyl Group: The methyl group on the phenyl ring is a likely site for oxidation, which could lead to the formation of a primary alcohol, then an aldehyde, and finally a carboxylic acid.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their polarity and facilitate excretion. drughunter.comnih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. drughunter.com The hydroxylated metabolites of 2-(4-Methylphenyl)morpholine would be prime candidates for glucuronidation.

N-Acetylation: The nitrogen atom in the morpholine ring could potentially undergo acetylation, although this is generally less common for secondary amines within a heterocyclic ring compared to primary aromatic amines. drughunter.com

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxylated metabolites, another mechanism to increase water solubility. drughunter.com

Table 2: Potential Phase I and Phase II Metabolites of 2-(4-Methylphenyl)morpholine

| Metabolite | Metabolic Pathway | Phase |

|---|---|---|

| 4-(Morpholin-2-yl)benzyl alcohol | Hydroxylation of methyl group | I |

| 4-(Morpholin-2-yl)benzoic acid | Oxidation of methyl group | I |

| 2-(4-Methylphenyl)morpholin-x-ol | Hydroxylation of morpholine ring | I |

| 2-(x-Hydroxy-4-methylphenyl)morpholine | Hydroxylation of phenyl ring | I |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | II |

| Sulfate conjugate of hydroxylated metabolite | Sulfation | II |

This table represents potential metabolites based on general metabolic pathways and does not constitute experimental identification.

Comparative Metabolism Across Diverse Non-Human Biological Models (e.g., Rat, Zebrafish)

Studying the metabolism of a compound in different species is crucial as metabolic pathways can vary significantly. nih.gov Rodent models, such as rats, are commonly used in metabolic studies. More recently, the zebrafish has emerged as a valuable model due to its genetic similarity to mammals and its rapid development. frontiersin.orgresearchgate.net

A comparative study of 2-(4-Methylphenyl)morpholine metabolism in rats and zebrafish might reveal both similarities and differences in the types and quantities of metabolites produced. For instance, one species might favor hydroxylation at a particular site, while another may exhibit a higher rate of glucuronidation. researchgate.net Such differences can have important implications for the extrapolation of toxicity and efficacy data to other species. nih.gov

Enzymatic Pathways and Isoforms Involved in Biotransformation

The biotransformation of 2-(4-Methylphenyl)morpholine is likely mediated by a variety of enzyme superfamilies. nih.gov

Cytochrome P450 (CYP) Isoforms: Specific isoforms of the CYP450 family, such as CYP1A2, CYP2D6, and CYP3A4, are the primary enzymes responsible for Phase I oxidative metabolism. nih.gov Identifying the specific CYP isoforms involved in the metabolism of 2-(4-Methylphenyl)morpholine would be crucial for predicting potential drug-drug interactions.

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a key Phase II reaction. drughunter.com

Sulfotransferases (SULTs): These enzymes mediate sulfation, another important Phase II conjugation pathway. drughunter.com

General Oxalate Metabolism Research and Relevance to the Compound

The compound is an oxalate salt. Oxalate is a metabolic end-product that can be derived from the diet or produced endogenously in the liver. nih.govresearchgate.net The primary sources of endogenous oxalate are ascorbic acid (vitamin C) and glyoxylate. nih.gov The majority of oxalate is excreted by the kidneys. nih.govnih.gov

Analytical Methodologies for 2 4 Methylphenyl Morpholine Oxalate Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analysis of 2-(4-Methylphenyl)morpholine oxalate (B1200264), enabling the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying 2-(4-Methylphenyl)morpholine oxalate. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For morpholine (B109124) derivatives, reverse-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

A typical HPLC method for a related compound, 4-phenylmorpholine, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid to ensure good peak shape for the basic morpholine moiety. sielc.com Detection is often achieved using a UV detector, as the phenyl group in 2-(4-Methylphenyl)morpholine provides strong chromophoric activity.

As 2-(4-Methylphenyl)morpholine is a chiral compound, chiral HPLC is essential for separating its enantiomers. This is critical in research applications where the biological activity may be stereospecific. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used to achieve this separation. nih.govmdpi.com The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution between the enantiomers. mdpi.com Enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers. nih.gov

Table 1: Example HPLC Parameters for Morpholine Derivative Analysis

| Parameter | Setting for Purity Analysis | Setting for Chiral Separation |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 25 °C | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for confirming the identity of 2-(4-Methylphenyl)morpholine and for quantifying it at very low concentrations. nih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules like morpholine derivatives. nih.gov The resulting protonated molecule [M+H]⁺ is then selected in the first mass analyzer (MS1), fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces matrix interference. researchgate.net For 2-(4-Methylphenyl)morpholine, one would expect to monitor the transition from the parent ion to a characteristic fragment ion. A validated LC-MS/MS method for determining morpholine residues in various samples has been developed, demonstrating the technique's robustness. nih.gov Similarly, LC-MS/MS is a preferred method for the sensitive quantification of the oxalate counter-ion. nih.govpreprints.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While morpholine itself can be analyzed by GC, its polarity can lead to poor peak shape and column interactions. researchgate.net Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. nih.gov

For the analysis of the 2-(4-Methylphenyl)morpholine free base, a common derivatization strategy involves reaction with reagents like 2,4-dinitrofluorobenzene or sodium nitrite (B80452) under acidic conditions to form a less polar, more volatile derivative. nih.govdoaj.org One study developed a reliable method for morpholine quantification by converting it to N-nitrosomorpholine, which is stable and volatile, making it suitable for GC-MS analysis. nih.govresearchgate.net The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern. rjptonline.org

Table 2: Comparison of GC-MS Derivatization Methods for Morpholine

| Derivatizing Agent | Derivative Formed | Key Advantages | Key Considerations |

|---|---|---|---|

| Sodium Nitrite / Acid | N-nitrosomorpholine | Stable derivative, low cost of reagents, high sensitivity. nih.gov | Optimization of reaction conditions (pH, temp) is critical. doaj.org |

| 2,4-Dinitrofluorobenzene (DNFB) | N-dinitrophenyl morpholine | Good sensitivity. nih.gov | The resulting derivative may have lower stability. nih.gov |

Spectrophotometric and Electrochemical Methods for Oxalate Component Analysis

While chromatographic methods analyze the intact salt or the morpholine moiety, specific techniques can be used to quantify the oxalate counter-ion.

Spectrophotometric Methods: These methods are based on the reaction of oxalate to produce a colored compound that can be measured with a UV-Vis spectrophotometer. One approach involves an enzyme, oxalate oxidase, which converts oxalate to carbon dioxide and hydrogen peroxide. oup.com The hydrogen peroxide is then used in a subsequent peroxidase-catalyzed reaction to produce a colored dye, the absorbance of which is proportional to the initial oxalate concentration. nih.gov Another method is based on the formation of a colored mixed-ligand complex between vanadium(V), a hydroxamic acid, and the oxalate ion, which can be extracted into an organic solvent and measured. rsc.org

Electrochemical Methods: Various electrochemical techniques have been developed for oxalate quantification. researchgate.netnih.gov One sensitive method is based on electrogenerated chemiluminescence (ECL), where the reaction between oxalate and an electrochemically generated ruthenium complex produces light. utexas.edu The intensity of the emitted light is directly proportional to the oxalate concentration over a wide range, offering a highly specific and sensitive means of detection. utexas.edu

Method Validation in Academic Research Contexts

To ensure that the data generated from the analytical methods described above are reliable and fit for purpose, method validation is essential. solubilityofthings.com In an academic research context, this involves demonstrating that a developed method is accurate, precise, specific, and robust. The key validation parameters are defined by guidelines from bodies like the International Conference on Harmonization (ICH). researchgate.netwjarr.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Assessment in Research |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products). solubilityofthings.com | Analysis of spiked blank samples and comparison of chromatograms to ensure no interfering peaks at the analyte's retention time. |

| Accuracy | The closeness of the measured value to the true value. | Determined by recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovered is calculated. wjarr.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com | Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility), expressed as relative standard deviation (%RSD). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com | Analysis of a series of standards at different concentrations (typically 5-6 levels) and evaluation of the correlation coefficient (r²) of the calibration curve. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scioninstruments.com | Derived from the linearity studies. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjarr.com | Often determined based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com | Often determined based on the signal-to-noise ratio (typically 10:1). |

Advanced Techniques for Structural Purity and Compositional Assessment

Beyond routine analysis, advanced techniques are employed to unequivocally confirm the structure of this compound and assess its structural purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation of organic molecules. nih.govnumberanalytics.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule, confirming the complete structural framework of the 2-(4-Methylphenyl)morpholine moiety. numberanalytics.comnumberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

Computational Chemistry: In modern structural elucidation, computational methods are increasingly used alongside experimental data. nih.gov Quantum mechanics calculations can predict NMR chemical shifts for a proposed structure, which can then be compared to experimental values to provide a high degree of confidence in the structural assignment. nih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique for characterizing a chemical compound by determining its elemental composition as a mass percentage. For a pure sample of this compound, this analysis is used to verify that the empirical formula aligns with its theoretical composition, confirming the compound's identity and purity.

The molecular formula for this compound is C₁₃H₁₇NO₅. easechem.com Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound and the total weight of each constituent element (Carbon, Hydrogen, Nitrogen, and Oxygen) within one mole of the substance.

The molecular weight of this compound is 267.28 g/mol . easechem.com The theoretical percentages of each element are derived from their respective atomic weights and their counts in the molecular formula. These theoretical values serve as a benchmark against which experimentally determined values are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 58.42% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.41% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.24% |

| Oxygen | O | 16.00 | 5 | 80.00 | 29.93% |

| Total | | | | 267.28 | 100.00% |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the structural integrity and purity of the synthesized compound.

Titrimetric Methods for Quantitative Analysis

Titrimetric analysis, or titration, is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For a salt like this compound, titrimetric methods can be employed to quantify either the oxalate anion or the morpholine cation.

Redox Titration for the Oxalate Anion

The oxalate component can be accurately quantified using a redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. studylib.netlibretexts.org This method is based on the oxidation of the oxalate ions (C₂O₄²⁻) to carbon dioxide (CO₂) by the permanganate ions (MnO₄⁻), which are in turn reduced to manganese(II) ions (Mn²⁺). studylib.net

The reaction must be carried out in a hot, acidic solution (typically using sulfuric acid) to ensure the reaction proceeds at a reasonable rate. vedantu.comtestbook.com The potassium permanganate solution has a deep purple color, while the manganese(II) ion is nearly colorless. This allows the titrant to act as its own indicator; the endpoint of the titration is reached when a faint, permanent pink color persists in the solution, signifying that all the oxalate has been consumed and a slight excess of permanganate is present. libretexts.orgvedantu.com

The balanced net ionic equation for the reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l) studylib.netlibretexts.org

From the stoichiometry of this reaction (a 2:5 molar ratio between permanganate and oxalate), the amount of oxalate in a given sample can be calculated. studylib.net

Table 2: Illustrative Data for Permanganate Titration of Oxalate

| Parameter | Value |

|---|---|

| Sample Weight of this compound | 0.500 g |

| Molarity of KMnO₄ Titrant | 0.100 M |

| Volume of KMnO₄ Titrant at Endpoint | 14.00 mL |

| Moles of KMnO₄ consumed | 0.0014 mol |

| Moles of Oxalate in Sample (based on 2:5 ratio) | 0.0035 mol |

| Calculated Mass of Oxalate in Sample | 0.308 g |

| Experimental % Oxalate by Mass | 61.6% |

Note: This table is for illustrative purposes to demonstrate the calculation method.

Acid-Base Titration for the Morpholine Moiety

The 2-(4-Methylphenyl)morpholine component contains a basic nitrogen atom within the morpholine ring, allowing it to be quantified by an acid-base titration. Since amines are weak bases, a strong acid titrant, such as perchloric acid dissolved in a nonaqueous solvent like glacial acetic acid, is often used to achieve a sharp and clear endpoint. metrohm.comgfschemicals.com Titrations in nonaqueous solvents can enhance the basicity of weak bases, making their determination more accurate than in aqueous solutions. gfschemicals.com

The principle of this titration is the neutralization reaction between the basic amine and the strong acid. The endpoint can be determined potentiometrically using a suitable electrode system or visually with an appropriate indicator. The stoichiometric relationship between the acid titrant and the morpholine base allows for the calculation of the amount of the 2-(4-Methylphenyl)morpholine present in the sample.

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)morpholine oxalate, and how can purity be optimized during purification?

The synthesis typically involves two steps: (1) preparation of the free base 2-(4-methylphenyl)morpholine via alkylation or condensation reactions, and (2) salt formation with oxalic acid. For example, the free base can be synthesized by reacting 4-methylbenzyl halides with morpholine derivatives under basic conditions. The oxalate salt is then precipitated by adding oxalic acid in a polar solvent (e.g., ethanol). Purification is achieved through recrystallization using solvents like ethanol/water mixtures, monitored by HPLC to ensure >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the structure (e.g., H NMR peaks for the morpholine ring protons at δ 3.6–3.8 ppm and aromatic protons at δ 7.2–7.4 ppm).

- X-ray diffraction (XRD) : Resolves crystal structure and salt stoichiometry.

- HPLC with UV detection : Quantifies purity and identifies impurities using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the oxalate salt is hygroscopic and should be stored in airtight containers at 2–8°C. Degradation is accelerated under high humidity (>80% RH) or acidic conditions (pH < 3), leading to hydrolysis of the morpholine ring. Long-term stability testing (ICH Q1A guidelines) recommends monitoring via HPLC every 3–6 months .

Advanced Research Questions

Q. What pharmacological activities have been reported for structurally similar morpholine derivatives, and how might these inform studies on this compound?

Analogous compounds (e.g., 4-(2-(4-fluorophenyl)ethyl)morpholine) exhibit serotonin receptor modulation and kinase inhibition. For this compound, in vitro assays (e.g., radioligand binding for 5-HT receptors) and enzyme inhibition studies (e.g., PI3K/AKT pathway) are recommended. Structure-activity relationship (SAR) data from analogs with para-substituted phenyl groups suggest enhanced activity with electron-donating groups (e.g., methyl) .

Q. How can researchers design SAR studies to evaluate the impact of substituents on the phenyl ring?

Methodology includes:

- Synthesizing derivatives with substituents like methoxy, hydroxyl, or halogens at the para position.

- Testing in parallel assays (e.g., receptor binding, cytotoxicity).

- Computational tools (e.g., molecular docking using AutoDock Vina) to predict binding affinities. For example, highlights that 4-methoxy analogs show improved pharmacokinetic profiles due to increased lipophilicity .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Use HPLC-MS to identify impurities such as unreacted free base, oxalic acid byproducts, or hydrolyzed morpholine derivatives. Reference standards (e.g., EP Impurity A oxalate) enable quantification. For example, details a validated HPLC method with a detection limit of 0.1% for related substances .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

Preclinical PK studies in rodent models should assess bioavailability, half-life, and tissue distribution. reports that analogs with para-methyl groups exhibit higher plasma exposure due to reduced first-pass metabolism. Microsomal stability assays (e.g., liver microsomes) can guide structural modifications to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.